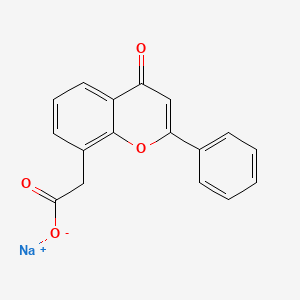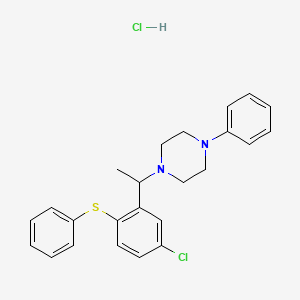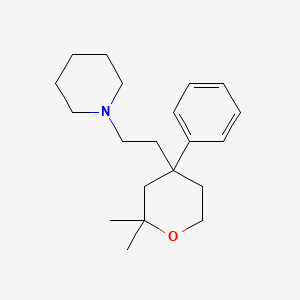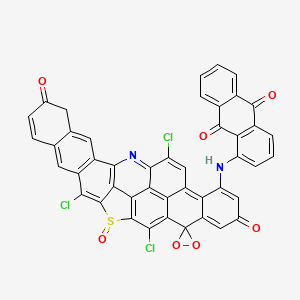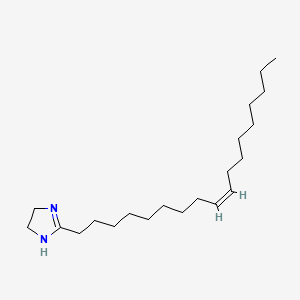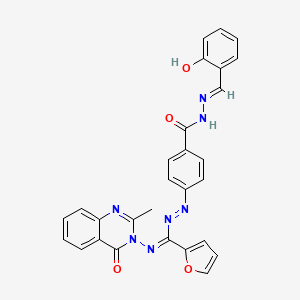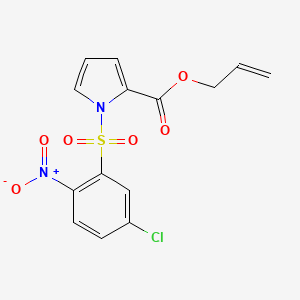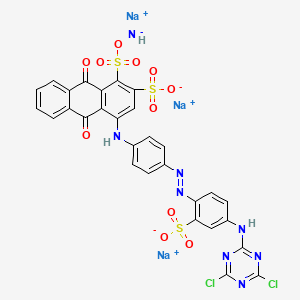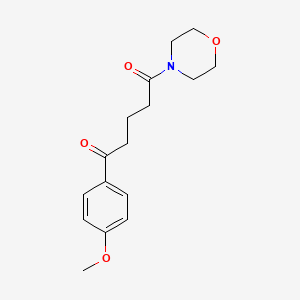
Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- is a complex organic compound that features a morpholine ring substituted with a 5-(4-methoxyphenyl)-1,5-dioxopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- typically involves multi-step organic reactions. One common method includes the acylation of morpholine with a suitable acyl chloride, followed by the introduction of the 4-methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-methyl-: A simpler analog with a methyl group instead of the 5-(4-methoxyphenyl)-1,5-dioxopentyl group.
4-Methoxyphenylboronic acid: Shares the 4-methoxyphenyl group but lacks the morpholine ring.
Uniqueness
Morpholine, 4-(5-(4-methoxyphenyl)-1,5-dioxopentyl)- is unique due to its combination of the morpholine ring and the 4-methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
56046-22-1 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-morpholin-4-ylpentane-1,5-dione |
InChI |
InChI=1S/C16H21NO4/c1-20-14-7-5-13(6-8-14)15(18)3-2-4-16(19)17-9-11-21-12-10-17/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
LIBIEDGOSAXTQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)

